Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate

Catalog No.
S14562884
CAS No.
37660-61-0
M.F
C13H16BrNO3
M. Wt
314.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate

CAS Number

37660-61-0

Product Name

Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate

IUPAC Name

ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate

Molecular Formula

C13H16BrNO3

Molecular Weight

314.17 g/mol

InChI

InChI=1S/C13H16BrNO3/c1-2-18-13(17)10-3-5-11(6-4-10)15-8-7-12(16)9-14/h3-6,15H,2,7-9H2,1H3

InChI Key

CJJORZQZMFKSMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCCC(=O)CBr

Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate is a complex organic compound belonging to the category of benzoates. Its structure includes an ethyl ester group linked to a benzoic acid moiety, along with a 4-bromo-3-oxobutyl substituent attached to an amine. The molecular formula of this compound is C14_{14}H16_{16}BrN1_{1}O3_{3}, with a molecular weight of approximately 356.21 g/mol. The presence of the bromo and oxo groups in its structure suggests potential reactivity and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

, primarily nucleophilic substitution reactions. The synthesis typically involves the reaction between ethyl 4-aminobenzoate and 4-bromo-3-oxobutyl chloride, facilitated by a base such as triethylamine. This reaction leads to the substitution of the bromine atom with the amine group, forming the desired product. Other potential reactions include oxidation and reduction processes, which can modify its functional groups and affect its biological properties.

The compound has been investigated for its biological activity, particularly in the realms of anticancer and antimicrobial research. Preliminary studies suggest that it may inhibit specific enzymes involved in cell proliferation, thereby exhibiting potential anticancer properties. Additionally, its structural features may enhance its interaction with biological targets, making it a candidate for further exploration in therapeutic applications .

The synthesis of Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate generally follows these steps:

  • Preparation of Reactants: Ethyl 4-aminobenzoate and 4-bromo-3-oxobutyl chloride are prepared.
  • Nucleophilic Substitution Reaction: The reactants are mixed in the presence of a base (e.g., triethylamine), allowing for the substitution reaction to occur.
  • Purification: The product is purified through recrystallization or column chromatography to obtain pure Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate.

Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new anticancer agents.
  • Organic Synthesis: Serving as an intermediate in synthesizing other complex organic molecules.
  • Pharmaceutical Research: Investigating its efficacy against various microbial infections and evaluating its mechanism of action .

Research into the interactions of Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate focuses on its mechanisms at the molecular level. It may interact with specific enzymes or receptors that regulate cellular functions. Understanding these interactions is crucial for determining its therapeutic potential, particularly concerning its anticancer properties. Studies have highlighted that this compound could selectively target certain pathways involved in tumor growth and proliferation .

Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaMolecular WeightUnique Features
Ethyl 4-bromo-3-oxobutanoateC9_{9}H9_{9}BrO2_{2}209.04 g/molSimpler structure; used mainly as a reagent
Ethyl 4-bromoacetoacetateC9_{9}H9_{9}BrO3_{3}209.04 g/molContains acetoacetate functionality; different reactivity
Ethyl 4-(bromomethyl)benzoateC10_{10}H10_{10}BrO2_{2}243.09 g/molBromomethyl substitution; different biological profile

Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate is unique due to its complex structure that combines both acetyl and bromo functionalities, which may enhance its biological activity compared to simpler derivatives. This complexity allows it to serve as a versatile intermediate in drug development, particularly for compounds targeting cancer and microbial infections.

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

313.03136 g/mol

Monoisotopic Mass

313.03136 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

Explore Compound Types